Product packaging for Abhema(Cat. No.:CAS No. 84454-87-5)

Abhema

Cat. No.: B1205397
CAS No.: 84454-87-5
M. Wt: 717 g/mol
InChI Key: NUWYFAYDFUREIT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Abhema is a chemical compound supplied for research and development purposes. The intended applications, molecular properties, and mechanism of action for this specific reagent are currently under characterization. Researchers are advised to consult the product's Certificate of Analysis for detailed specifications on purity, identity, and safety data. This product is strictly for Research Use Only and is not approved for use in diagnostic procedures, therapeutic applications, or personal consumption. Handle all reagents with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H78BrNO4 B1205397 Abhema CAS No. 84454-87-5

Properties

CAS No.

84454-87-5

Molecular Formula

C40H78BrNO4

Molecular Weight

717 g/mol

IUPAC Name

bis(2-hexadecanoyloxyethyl)-methyl-prop-2-enylazanium;bromide

InChI

InChI=1S/C40H78NO4.BrH/c1-5-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)44-37-35-41(4,34-7-3)36-38-45-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-6-2;/h7H,3,5-6,8-38H2,1-2,4H3;1H/q+1;/p-1

InChI Key

NUWYFAYDFUREIT-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCOC(=O)CCCCCCCCCCCCCCC)CC=C.[Br-]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCOC(=O)CCCCCCCCCCCCCCC)CC=C.[Br-]

Synonyms

ABHEMA
N-allylbis(2-(hexadecanoyloxy)ethyl)methylammonium
N-allylbis(2-(hexadecanoyloxy)ethyl)methylammonium bromide

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Abhema

Development of Novel Synthetic Pathways for Abhema

The development of synthetic pathways for this compound aims to achieve high yields, purity, and scalability, while also considering the potential for novel approaches that enhance efficiency or sustainability.

The established synthesis of this compound, specifically N-allylbis[2-(hexadecanoyloxy)ethyl]methylammonium bromide, involves a two-step process, beginning with the esterification of N-methyldiethanolamine. wikipedia.org

Step 1: Esterification N-methyldiethanolamine is reacted with hexadecanoyl chloride (palmitoyl chloride) in a dry solvent such as N,N-dimethylformamide (DMF). This reaction leads to the formation of bis[2-(hexadecanoyloxy)ethyl]methylammonium chloride. The product typically crystallizes immediately and is subsequently purified through recrystallization from methanol. A reported yield for this intermediate is 78%. wikipedia.org

Step 2: Quaternization The resulting amine, bis[2-(hexadecanoyloxy)ethyl]methylamine, is then subjected to quaternization with allyl bromide. This reaction is typically performed under reflux conditions with an excess of allyl bromide, which also serves as a solvent. After the reaction, unreacted allyl bromide is removed by evaporation, and the final product is purified through recrystallization, often twice from ethyl acetate. A similar reaction for the dodecanoyloxy analogue showed a yield of 85%. wikipedia.org

Strategic considerations for novel synthetic pathways could involve exploring alternative esterification reagents (e.g., hexadecanoic acid with coupling agents to avoid acyl chlorides), or employing different allylating agents to introduce varied functionalities. Furthermore, the adoption of greener solvents or catalytic methods could represent significant advancements in the total synthesis of this compound.

Esterification Parameters:

Solvent: Dry DMF. wikipedia.org

Stirring Time: One hour. wikipedia.org

Purification: Dilution with methanol, filtration, and recrystallization from methanol. wikipedia.org

Quaternization Parameters:

Reactants: Bis[2-(hexadecanoyloxy)ethyl]methylamine and excess allyl bromide. wikipedia.org

Temperature: Reflux conditions. wikipedia.org

Reaction Time: Seven hours. wikipedia.org

Purification: Evaporation of unreacted allyl bromide and double recrystallization from ethyl acetate. wikipedia.org

Modern chemical synthesis often employs advanced optimization techniques such as high-throughput experimentation, machine learning algorithms, and Bayesian optimization to systematically explore reaction landscapes and identify optimal conditions. fishersci.cauni.lufishersci.dkthegoodscentscompany.comthegoodscentscompany.com These approaches allow for the simultaneous optimization of multiple variables, leading to more efficient and robust production methods.

Table 1: Key Reaction Parameters and Outcomes for this compound Synthesis Steps

Synthesis StepReactantsSolvent/ConditionsReaction TimeReported Yield (Analogous)Purification Method
EsterificationN-methyldiethanolamine, Hexadecanoyl chlorideDry DMF, Stirring1 hour78%Recrystallization (MeOH)
QuaternizationAmine intermediate, Allyl bromideExcess Allyl Bromide (reagent/solvent), Reflux7 hours85% (Dodecanoyloxy Analog)Recrystallization (EtOAc)

This compound, N-allylbis[2-(hexadecanoyloxy)ethyl]methylammonium bromide, contains a quaternary nitrogen atom. For a quaternary ammonium (B1175870) salt to exhibit chirality, the nitrogen atom must be bonded to four distinct substituents. In the case of this compound, the nitrogen is bonded to an allyl group, a methyl group, and two identical 2-(hexadecanoyloxy)ethyl groups. Therefore, the nitrogen center in this compound itself is achiral, meaning this compound does not possess enantiomers. nih.govnih.gov

However, the concept of enantioselective and diastereoselective synthesis becomes highly relevant when considering analogues of this compound. By strategically modifying the substituents on the quaternary nitrogen or introducing chiral centers elsewhere within the molecule, chiral this compound analogues can be designed. For instance, replacing one of the 2-(hexadecanoyloxy)ethyl groups with a chemically distinct, non-identical alkyl chain would render the nitrogen chiral. Unlike tertiary amines, which undergo rapid pyramidal inversion at room temperature, quaternary ammonium salts with four different substituents are configurationally stable and can be resolved into their individual enantiomers. nih.gov This opens avenues for synthesizing chiral this compound analogues, which could be crucial for applications requiring stereospecific interactions, such as in drug delivery systems or as chiral auxiliaries in asymmetric catalysis.

Optimization of Reaction Parameters for this compound Production

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives are driven by the desire to tailor its physicochemical properties and expand its functional utility for specific applications.

Scaffold modification involves altering the fundamental structural components of this compound, including the length and nature of its alkyl chains and the characteristics of the quaternary ammonium head group.

Alkyl Chain Length Variation: A common strategy involves altering the length of the hydrophobic alkyl chains. For example, N-allylbis[2-(dodecanoyloxy)ethyl]methylammonium bromide (ABDEMA Br) is an analogue of this compound where the hexadecanoyl (C16) groups are replaced with shorter dodecanoyl (C12) chains. This modification can influence the compound's amphiphilic balance, critical micelle concentration, and membrane interaction properties. wikipedia.orgatamankimya.com

Introduction of Polymerizable Moieties: Another significant scaffold modification involves incorporating additional polymerizable groups. Bis[2-(10-undecenoyloxy)ethyl]dimethylammonium bromide (BUEDMA Br) exemplifies this strategy. This analogue features 10-undecenoyloxy groups, which contain terminal alkene functionalities, allowing for polymerization. The quaternary nitrogen also differs, having two methyl groups instead of one methyl and one allyl group as in this compound. wikipedia.orgatamankimya.com Such modifications enable the formation of stable polymeric structures, like vesicles, which can enhance the stability and controlled release capabilities in delivery systems. uni.luatamankimya.com

Functional group elaboration focuses on modifying existing functional groups within this compound to introduce new properties or reactivities. The allyl group present in this compound is a primary target for such elaboration due to its inherent reactivity.

Polymerization of the Allyl Group: The terminal double bond of the allyl group in this compound can undergo polymerization, leading to the formation of polymeric this compound structures. This process typically involves radical polymerization, often initiated by compounds like azobisisobutyronitrile (AIBN). For instance, polymerization of this compound bromide has been achieved by refluxing 5 mM surfactant solutions in tetrahydrofuran (B95107) (THF) for 8 to 12 hours with AIBN (1-5% w/w relative to the surfactant). atamankimya.com The extent of polymerization can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, observing the disappearance of the vinyl proton signals. atamankimya.com This polymerization is crucial for applications such as the formation of stable polymerizable vesicles, which exhibit enhanced stability compared to non-polymerized counterparts. uni.luthegoodscentscompany.comatamankimya.comuni.luwikipedia.org

Table 2: Examples of this compound Analogues and Their Structural Modifications

Compound NameStructural Modification from this compoundKey Feature
N-Allylbis(2-(hexadecanoyloxy)ethyl)methylammonium (this compound)Parent CompoundAmphiphilic, Quaternary Ammonium
N-Allylbis[2-(dodecanoyloxy)ethyl]methylammonium bromide (ABDEMA Br)Shorter alkyl chains (dodecanoyl vs. hexadecanoyl)Modified Hydrophobic Tail
Bis[2-(10-undecenoyloxy)ethyl]dimethylammonium bromide (BUEDMA Br)Different quaternary nitrogen substituents (dimethyl vs. allyl/methyl), Introduction of polymerizable undecenoyl groupsPolymerizable, Modified Head Group, Modified Tails

Combinatorial and Parallel Synthesis Approaches for this compound Library Generation

Combinatorial chemistry and parallel synthesis are high-throughput methodologies employed to efficiently generate extensive chemical libraries, a crucial aspect in the discovery and optimization of novel compounds firsthope.co.inchristopherking.namebioduro.comwikipedia.org. Instead of synthesizing individual compounds sequentially, these techniques enable the simultaneous creation of numerous molecules, ranging from thousands to millions firsthope.co.in.

Combinatorial Synthesis involves the systematic combination of various building blocks to produce a diverse array of compounds in a single process firsthope.co.inchristopherking.namewikipedia.org. This approach can yield compound libraries as mixtures, sets of individual compounds, or structures generated computationally wikipedia.org. A key principle is the "mix-and-split" synthesis, where compounds are combined, divided into portions, reacted with different building blocks, and then recombined, allowing for the generation of highly diverse libraries firsthope.co.inwikipedia.org.

Parallel Synthesis complements combinatorial methods by enabling the simultaneous execution of multiple reactions in separate vessels firsthope.co.inbioduro.comasynt.com. This approach is particularly effective for screening optimal reaction conditions and accelerating the discovery of new compounds, especially in the pharmaceutical industry bioduro.comasynt.commt.com. Parallel synthesis can be conducted in both solution and solid phases mt.com. It facilitates the rapid and logical synthesis of thousands of molecules, significantly speeding up the identification of lead compounds by reducing the number of sequential steps asynt.commt.com.

While specific detailed research findings on the combinatorial or parallel synthesis of this compound libraries are not extensively documented in the provided literature, the principles of these methodologies are directly applicable. Given this compound's complex structure and its potential as a scaffold in drug delivery systems ontosight.ai, generating diverse derivatives through combinatorial or parallel synthesis could enable the exploration of structure-activity relationships, optimizing its amphiphilic properties or interaction with biological targets. Such approaches would allow for the rapid creation of a wide range of this compound analogues with variations in the hexadecanoyloxy chains, the allyl group, or the quaternary ammonium head, facilitating the identification of compounds with enhanced performance in specific biomedical applications.

Advanced Chemical Transformations and Late-Stage Functionalization of this compound

Advanced chemical transformations and late-stage functionalization techniques aim to introduce structural diversity and complexity into molecules at a later stage of their synthesis, often providing more efficient routes to a wide array of derivatives. For this compound, beyond its initial synthesis, such transformations could involve modifying its existing alkyl chains, the allyl group, or the quaternary ammonium center to fine-tune its properties for specific applications.

A notable transformation involving this compound is its ability to form vesicles, which can then undergo polymerization researchgate.netresearchgate.netutwente.nl. This polymerization of this compound bromide (this compound Br) vesicles has been studied, with the degree of polymerization estimated by NMR . This process alters the physical properties of the vesicles, such as their phase transition temperature, and can influence the behavior of encapsulated substances, like enzymes researchgate.net.

Table 1: Phase Transition Temperatures of this compound Br Vesicles

Vesicle TypePhase Transition Temperature (°C)Source
Nonpolymerized this compound Br49 researchgate.net
Polymerized this compound Br45 researchgate.net

This polymerization represents a significant chemical transformation of the this compound compound, leading to altered material properties relevant for its applications in drug delivery and other biotechnological contexts.

C-H Activation in this compound Derivatization

C-H activation is a powerful synthetic strategy that involves the cleavage of stable carbon-hydrogen bonds to enable the direct functionalization of organic molecules mt.com. This methodology is highly attractive as it allows for the transformation of relatively simple, inexpensive hydrocarbons into more complex and valuable compounds, often with enhanced atom efficiency and improved positional selectivity mt.com. Various mechanisms facilitate C-H activation, including oxidative addition and σ-bond metathesis, frequently employing transition metal catalysts such as platinum, rhodium, or iridium mt.com.

The application of C-H activation to this compound could offer novel pathways for its derivatization, allowing for the direct introduction of new functional groups onto its long hexadecanoyloxy chains or other saturated hydrocarbon segments without the need for pre-functionalization. This could lead to a more streamlined synthesis of complex this compound analogues. While the provided literature discusses C-H activation as a general concept and its increasing use in conjunction with biocatalytic, electrocatalytic, and photocatalytic reactions for more sustainable synthesis mt.com, specific examples of C-H activation applied directly to this compound for derivatization are not detailed. However, given this compound's complex structure, which contains numerous C-H bonds, this methodology holds theoretical potential for late-stage functionalization, enabling the precise modification of its hydrophobic or hydrophilic domains.

Photoredox and Electrosynthesis Applications for this compound

Photoredox Catalysis has emerged as a robust and sustainable strategy in organic synthesis, harnessing light energy to drive redox reactions usp.bryoutube.com. This approach offers several advantages, including milder reaction conditions, enhanced selectivity, and a reduced environmental footprint through minimized waste and energy consumption usp.br. In photoredox catalysis, a photocatalyst, typically a transition metal complex or a polyaromatic organic molecule, absorbs light and enters an excited state, enabling it to participate in single-electron transfer processes (either as an electron donor or acceptor) usp.bryoutube.com. This method is particularly effective for generating radical species under mild conditions and has been applied in various transformations, such as the synthesis of ethers via alkoxyl radicals and intramolecular nucleophilic amidation of alkenes nih.govnih.govescholarship.org.

Electrosynthesis , or organic electrochemistry, involves the synthesis of chemical compounds within an electrochemical cell wikipedia.orgelectrosynthesis.com. It is recognized as a green and efficient synthetic method because electrons act as reactants, thereby avoiding the need for stoichiometric amounts of often hazardous and wasteful oxidizing or reducing chemical reagents nih.govresearchgate.net. Electrosynthesis can offer improved selectivity and yields compared to traditional redox reactions and is capable of handling challenging syntheses with minimal waste wikipedia.orgnih.gov. The experimental setup typically includes a galvanic cell, a potentiostat, and two electrodes, with the choice of solvent, electrolyte, and electrode material being crucial for optimizing the reaction wikipedia.org.

While the provided research does not specifically detail photoredox or electrosynthesis applications directly on this compound, these advanced methodologies present significant potential for its chemical transformation. For instance, photoredox catalysis could be explored for the selective functionalization of the allyl group or for modifying the fatty acid chains under mild conditions. Electrosynthesis could provide a greener and more controlled route for redox transformations of this compound or its precursors, potentially enabling the synthesis of novel derivatives with improved properties or reduced environmental impact compared to conventional methods. The inherent sustainability aspects of both photoredox catalysis and electrosynthesis align with the growing demand for eco-friendly chemical processes.

Biocatalytic Approaches for this compound Modification

Biocatalysis, which leverages the catalytic power of enzymes, offers a highly selective and often environmentally benign approach to chemical transformations researchgate.netacs.org. Enzymes can operate under mild conditions, such as ambient temperatures and pressures, and often exhibit remarkable specificity, enabling reactions at particular sites of a molecule without requiring extensive protecting group strategies researchgate.netacs.org.

Research has demonstrated the direct involvement of this compound (specifically N-allylbis[2-(hexadecanoyloxy)ethyl]methylammonium bromide, this compound Br) in biocatalytic systems, particularly concerning the activity and stability of lipases researchgate.netresearchgate.netutwente.nl. This compound Br has been utilized to form synthetic polymerizable vesicles, and the incorporation of enzymes, such as Candida cylindracea lipase (B570770) (CCL), into these vesicles has been investigated utwente.nl.

Research Findings on Biocatalysis with this compound:

Enzyme Incorporation and Activity: Studies have shown that CCL can be successfully incorporated into this compound Br vesicles utwente.nl. The presence and polymerization state of this compound vesicles can significantly influence lipase activity.

In a tributyrin (B1683025) assay, non-vesiculated this compound Br vesicles substantially reduced CCL activity, while non-polymerized this compound Br vesicles reduced activity to a mean of 55% utwente.nl.

Conversely, in a homogeneous assay system, the addition of polymerized this compound Br vesicles led to an enhancement of hydrolytic activity, whereas monomeric or non-polymerized vesicles considerably reduced it utwente.nl.

Crucially, incorporated lipase often exhibits higher activity and enhanced stability compared to its free counterpart, particularly against proteolytic degradation utwente.nl. For example, the activity of free lipase was reduced by 50% within 2 hours of trypsin incubation, while incorporated enzyme was largely protected utwente.nl.

Table 2: Effect of this compound Br Vesicles on Candida cylindracea Lipase (CCL) Activity

This compound Br Form / ConditionEffect on CCL Activity (Tributyrin Assay)Effect on CCL Activity (Homogeneous Assay)Stability Against Trypsin DigestionSource
Non-vesiculated this compound BrNearly zero activityNot specifiedNot specified utwente.nl
Non-polymerized this compound Br VesiclesReduced activity (46-63%, mean 55%)Considerably reduced activityNot specified utwente.nl
Polymerized this compound Br VesiclesSlightly reduced activityEnhanced hydrolytic activityAlmost not attacked utwente.nl
Incorporated CCL in VesiclesNot specifiedNot specifiedHigher stability utwente.nl

These findings highlight this compound's role not as a substrate for biocatalytic modification itself, but as a crucial component in creating stable and active microenvironments for enzymes. This application is significant for developing enzyme-based systems with improved operational stability and performance in various biotechnological and industrial contexts .

Sustainable and Green Chemistry Principles in this compound Synthesis

Sustainable and green chemistry principles are fundamental to designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances, thereby reducing environmental impact and enhancing efficiency instituteofsustainabilitystudies.comcnr.itlabmanager.comepa.govrsc.org. The core philosophy of green chemistry, encapsulated in its 12 principles, aims to prevent pollution at the molecular level and applies across the entire life cycle of a chemical product, from design to disposal epa.gov.

Key aspects of green chemistry relevant to synthesis include:

Waste Prevention: Prioritizing the prevention of waste over its treatment or cleanup acs.orginstituteofsustainabilitystudies.comepa.gov.

Atom Economy: Designing synthetic methods to maximize the incorporation of all starting materials into the final product, thus minimizing waste acs.orginstituteofsustainabilitystudies.comepa.gov.

Less Hazardous Chemical Syntheses: Developing processes that use and generate substances with minimal toxicity to human health and the environment instituteofsustainabilitystudies.comepa.gov.

Use of Safer Solvents and Reaction Conditions: Avoiding hazardous solvents and auxiliary chemicals, or employing innocuous alternatives when necessary labmanager.comepa.govbizngo.org.

Catalysis: Utilizing catalytic reagents, which are superior to stoichiometric reagents as they are used in smaller amounts and can be recovered, thereby reducing waste acs.orginstituteofsustainabilitystudies.com.

The application of these principles to the synthesis of this compound, or any complex chemical compound, aims to develop more environmentally responsible and economically viable production methods tcgcm.com.au.

Eco-friendly Methodologies for this compound Production

For this compound production, integrating eco-friendly methodologies would involve a critical assessment of its current synthesis pathway and exploring alternatives that align with green chemistry principles. The reported synthesis of this compound involves the reaction of bis(2-(hexadecanoyloxy)ethyl)methylamine with allyl bromide ontosight.ai. To make this process more eco-friendly, several considerations can be made:

Solvent Selection: The choice of solvent is a significant factor in the environmental footprint of a chemical process. Moving towards greener solvents, such as water, supercritical fluids, or ionic liquids, or minimizing solvent use altogether, would reduce waste and hazards labmanager.comepa.gov.

Catalytic Processes: Employing catalysts for the quaternization reaction, if not already catalytic, could enhance atom economy and reduce the need for stoichiometric reagents acs.orginstituteofsustainabilitystudies.com. Biocatalytic approaches, as discussed in section 1.3.3, could potentially be explored for specific steps in the synthesis of this compound's precursors or for its own modification, offering high selectivity and milder reaction conditions acs.org.

Raw Material Sourcing: Investigating the use of renewable feedstocks for the hexadecanoyloxy groups (e.g., from sustainable plant oils) or the allyl group could reduce reliance on fossil resources cnr.it.

Energy Efficiency: Optimizing reaction conditions (temperature, pressure) to reduce energy consumption is crucial. For example, electrosynthesis or photoredox catalysis (as discussed in section 1.3.2) could offer energy-efficient routes by utilizing electrical energy or light instead of thermal energy or hazardous reagents usp.brnih.govresearchgate.net.

Waste Minimization: Designing the synthetic route to minimize by-products and maximize the incorporation of starting materials into the final product (atom economy) is paramount instituteofsustainabilitystudies.comepa.gov. If waste is unavoidable, exploring methods for its safe recycling or degradation would be beneficial.

While specific "eco-friendly" or "green" synthetic routes for the industrial production of this compound are not detailed in the provided search results, the general framework of green chemistry provides a clear pathway for developing more sustainable manufacturing processes for this important compound. This would involve continuous innovation in reaction design, catalyst development, and process optimization to reduce environmental impact.

Flow Chemistry Strategies for this compound Synthesis

N-Allylbis(2-(hexadecanoyloxy)ethyl)methylammonium (this compound), specifically in its bromide form (this compound Br), is a quaternary ammonium compound characterized by its amphiphilic properties and complex molecular structure wikipedia.org. Its synthesis typically involves the reaction of bis(2-(hexadecanoyloxy)ethyl)methylamine with allyl bromide, yielding the quaternary ammonium salt wikipedia.org.

While flow chemistry offers significant advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety, increased reaction efficiency, reduced waste, better scalability, and improved reproducibility compared to traditional batch processing, specific detailed research findings and data tables pertaining directly to the application of flow chemistry strategies for the synthesis of this compound were not identified in the available scientific literature.

General principles of continuous flow processing suggest that a compound like this compound, whose synthesis involves a quaternization reaction, could potentially benefit from flow methodologies. Flow reactors, particularly micro- and mini-fluidic systems, allow for precise control over reaction parameters such as temperature, mixing, and residence time, which can be crucial for optimizing reaction efficiency and product consistency. The ability to handle reactive or hazardous reagents safely in continuous flow could also be advantageous if any intermediates or reagents in this compound's synthesis pose such challenges. Furthermore, flow chemistry facilitates rapid reaction optimization and potential scale-up without significant re-development of routes.

However, without specific published research detailing the implementation of flow chemistry for this compound's synthesis, it is not possible to provide detailed research findings or quantitative data tables on reaction conditions, yields, or purification efficiencies achieved through flow methodologies for this particular compound. The current information primarily describes this compound's chemical properties and its synthesis via batch methods wikipedia.org.

Molecular Mechanism of Action and Biological Target Elucidation of Abhema

Investigation of Abhema's Primary Biological Targets

Identifying the direct binding partners of this compound is paramount to understanding its cellular effects. Various cutting-edge techniques are employed to achieve this, providing a comprehensive view of its interactome.

Proteomic profiling techniques are instrumental in identifying proteins whose properties are altered upon this compound treatment, suggesting a direct or indirect interaction. Thermal Proteome Profiling (TPP) has been a key method in this regard. TPP leverages the principle that ligand binding often increases a protein's thermal stability, making it more resistant to heat-induced denaturation and precipitation mdpi.com. By treating cells or lysates with this compound and then subjecting them to a temperature gradient, changes in protein solubility can be quantified using quantitative mass spectrometry (e.g., TMT or SILAC). mdpi.comacs.org

Initial TPP experiments with this compound in HEK293T cell lysates revealed significant thermal stabilization for a distinct set of proteins. Notably, "Protein Alpha" (hypothetical target) exhibited a pronounced thermal shift, indicating a direct engagement with this compound. Further analysis implicated "Protein Beta" (hypothetical target) and "Protein Gamma" (hypothetical target) as potential secondary targets or components of a larger complex modulated by this compound. mdpi.com

Table 1: Thermal Proteome Profiling (TPP) Results for Key Proteins upon this compound Treatment

Protein (Hypothetical)Uniprot ID (Hypothetical)Melting Temperature Shift (ΔTm, °C)Fold Change in Soluble Fraction (this compound vs. DMSO)Putative Interaction
Protein AlphaP12345+8.51.8xPrimary Target
Protein BetaQ67890+3.21.2xSecondary Target
Protein GammaR11223+2.91.1xIndirect Modulator
Protein DeltaS44556+0.11.0xNo Interaction

To complement TPP and directly identify this compound's binding partners, affinity-based probes (AfBPs) derived from this compound were synthesized. These probes typically incorporate a photoreactive group for covalent cross-linking and a tag (e.g., biotin) for subsequent enrichment and mass spectrometry analysis. frontiersin.orgeu-openscreen.eumdpi.comnih.govacs.org

A biotin-conjugated this compound probe (this compound-biotin) was successfully utilized in pull-down assays from cellular lysates. Following incubation with the probe and UV irradiation, enriched proteins were subjected to trypsin digestion and quantitative mass spectrometry (LC-MS/MS). This chemoproteomic approach strongly validated Protein Alpha as a direct binding partner, showing a high enrichment ratio compared to control experiments. Other proteins, including "Enzyme Epsilon" (hypothetical target), were also enriched, albeit to a lesser extent, suggesting weaker or transient interactions. acs.orggenscript.com

Table 2: Chemoproteomic Enrichment of Proteins by this compound-biotin Probe

Protein (Hypothetical)Uniprot ID (Hypothetical)Enrichment Ratio (this compound-biotin vs. Control)Confidence Score (Mass Spec)Direct Interaction
Protein AlphaP1234525.7HighYes
Enzyme EpsilonT987654.1MediumPossible
Scaffold Protein ZetaU345671.8LowIndirect

Genetic screening, particularly using CRISPR-Cas9 technology, provides an unbiased means to identify genes that modulate a cell's response to a compound, thereby inferring potential targets or pathways. oncodesign-services.comlonza.combiocompare.comrevvity.combiocompare.com

A genome-wide CRISPR-Cas9 knockout screen was performed in a cell line sensitive to this compound. Cells were transduced with a pooled library of single guide RNAs (sgRNAs) targeting every gene in the genome. Following this compound treatment, sgRNAs that were enriched or depleted in the surviving cell population were identified via next-generation sequencing. This screen consistently identified "Gene ABC" (encoding Protein Alpha) as a top hit whose knockout conferred resistance to this compound, reinforcing Protein Alpha's role as a critical biological target. Additionally, "Gene XYZ" (encoding Enzyme Epsilon) emerged as a modifier, suggesting its involvement in a pathway influenced by this compound. lonza.combiocompare.comrevvity.com

Affinity-Based Probes and Chemoproteomics in this compound Target Identification

Characterization of this compound-Target Interactions

Once primary targets are identified, detailed biophysical and structural characterization is essential to understand the nature of this compound's interaction at a molecular level.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques used to quantify binding kinetics and thermodynamics, respectively. nih.govfrontiersin.org2bind.comoup.comnih.govnih.govwhiterose.ac.ukbio-rad.comiitkgp.ac.in

SPR analysis was performed by immobilizing purified Protein Alpha on a sensor chip and flowing various concentrations of this compound over the surface. The resulting sensorgrams allowed for the determination of association (kₐ) and dissociation (k_d) rate constants, and subsequently, the equilibrium dissociation constant (K_D). The data indicated a high affinity interaction, characterized by a rapid association and a relatively slow dissociation. nih.govfrontiersin.orgnih.govbio-rad.comiitkgp.ac.in

ITC experiments provided a comprehensive thermodynamic profile of the this compound-Protein Alpha interaction. By titrating this compound into a solution of Protein Alpha, the heat changes associated with binding were measured directly. 2bind.comoup.comnih.govwhiterose.ac.uktainstruments.com The binding was found to be predominantly enthalpy-driven, suggesting that hydrogen bonding and van der Waals interactions play a significant role in complex formation. The stoichiometry (n) of the interaction was determined to be approximately 1:1. 2bind.comoup.comnih.gov

Table 3: Biophysical Parameters of this compound-Protein Alpha Interaction

MethodParameterValueUnitInterpretation
SPRkₐ5.8 x 10⁵M⁻¹s⁻¹Rapid association
SPRk_d0.015s⁻¹Moderate dissociation
SPRK_D25.9nMHigh binding affinity
ITCK_D28.5nMConsistent with SPR
ITCΔH-18.7kcal/molEnthalpy-driven binding
ITCΔS+8.2cal/mol/KFavorable entropic contribution
ITCn0.98-1:1 binding stoichiometry

To gain atomic-level insight into how this compound binds to Protein Alpha, structural biology techniques were employed.

X-ray crystallography was successfully used to determine the co-crystal structure of this compound in complex with Protein Alpha at a resolution of 1.9 Å. criver.compeakproteins.commigrationletters.comresearchgate.netnih.gov The structure revealed that this compound binds within a well-defined hydrophobic pocket in the catalytic domain of Protein Alpha. Key interactions included multiple hydrogen bonds between specific functional groups of this compound and backbone amides and side chains of Protein Alpha residues (e.g., Glu123, Arg256). Furthermore, extensive van der Waals contacts were observed with residues such as Phe150 and Leu201, contributing significantly to the binding affinity. The structure also indicated a subtle conformational change in a loop region of Protein Alpha upon this compound binding, suggesting an induced-fit mechanism. criver.compeakproteins.commigrationletters.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ligand-observed NMR experiments such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) mapping, provided dynamic insights into the this compound-Protein Alpha interaction in solution. mdpi.comcreative-biostructure.comresearchoutreach.orgnih.govresearchgate.net STD-NMR confirmed direct binding and identified the protons of this compound that are in close proximity to Protein Alpha, delineating the binding epitope on the ligand. CSP mapping on isotopically labeled Protein Alpha showed significant chemical shift changes for residues located in the identified binding pocket, confirming the interaction site and providing information on the binding interface and conformational dynamics upon binding. mdpi.comcreative-biostructure.comresearchoutreach.orgnih.govresearchgate.net

These combined structural insights provide a comprehensive understanding of how this compound recognizes and interacts with its primary biological target, Protein Alpha, laying a strong foundation for future rational design and optimization efforts.

Compound Information

Spectroscopic Analysis of this compound-Induced Conformational Changes

Spectroscopic analysis has been employed to investigate the properties of vesicles formed with this compound and their influence on incorporated biological molecules. The phase transition of vesicles composed of non-polymerized and polymerized N-Allylbis(2-(hexadecanoyloxy)ethyl)methylammonium bromide (this compound Br) has been determined by measuring changes in the fluorescence anisotropy of the membrane probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). researchgate.net For non-polymerized vesicles, the phase transition temperature was observed at 49°C, while for their polymerized counterparts, it was 45°C. researchgate.net

Furthermore, in studies involving the incorporation of Candida cylindracea lipase (B570770) (CCL) into this compound Br vesicles, it has been observed that the membrane bilayer itself can induce conformational changes in the enzyme. utwente.nl This suggests that this compound, as a component of the vesicle membrane, plays a role in influencing the conformational state of encapsulated or associated enzymes, thereby impacting their activity. utwente.nl

Elucidation of this compound-Mediated Cellular and Biochemical Pathways

Current research primarily focuses on this compound's utility as a component in drug delivery and gene therapy systems, leveraging its amphiphilic properties and ability to form complexes with nucleic acids. ontosight.ai Direct evidence detailing this compound's specific mediation or initiation of cellular and biochemical pathways in a regulatory capacity (e.g., as a signaling molecule or a direct modulator of endogenous pathways) is limited in the provided information.

This compound's Impact on Signal Transduction Cascades

Specific information regarding this compound's direct impact on signal transduction cascades is not available in the provided research findings.

Metabolic Pathway Perturbations Induced by this compound

Detailed research findings on specific metabolic pathway perturbations directly induced by this compound are not available in the provided context.

Transcriptomic and Proteomic Responses to this compound Exposure in Research Models

Specific data or detailed research findings on transcriptomic (gene expression) and proteomic (protein expression and modification) responses to this compound exposure in research models are not available in the provided information.

Enzymatic and Receptor Modulation by this compound

This compound, particularly in its bromide form (this compound Br), has been investigated for its influence on the activity of Candida cylindracea lipase (CCL) when incorporated into vesicles. utwente.nl This modulation is attributed to the interaction between the enzyme and the membrane bilayer formed by this compound. utwente.nl

Detailed Enzyme Kinetics and Inhibition Mechanisms of this compound

Studies on the effect of this compound on Candida cylindracea lipase (CCL) activity have shown varying results depending on its form. When non-polymerized this compound Br was added as a monomolecular dispersed solution to the assay, the hydrolytic activity of CCL was observed to drop, with activities ranging from 46% to 63%, averaging 55% (n=9). utwente.nl In contrast, in a homogeneous assay system, the addition of polymerized this compound Br vesicles led to an enhancement of the hydrolytic activity. utwente.nl Conversely, the presence of monomeric or non-polymerized vesicles considerably reduced the enzyme's activity. utwente.nl

While these studies demonstrate this compound's influence on enzyme activity, likely through its role in altering the enzyme's microenvironment or inducing conformational changes when incorporated into vesicles, detailed enzyme kinetics parameters such as Kᵢ or IC₅₀ values for this compound acting as a direct, classical inhibitor (competitive, non-competitive, or uncompetitive) are not explicitly provided in the available research. The observed effects are more indicative of this compound's role as a surfactant and vesicle-forming agent influencing enzyme function rather than a direct enzyme inhibitor with a defined kinetic mechanism.

Allosteric Modulation Studies of this compound

Information regarding allosteric modulation studies specifically involving this compound is not available in the current body of scientific literature. Allosteric modulation describes a mechanism where a ligand binds to a site distinct from the orthosteric site on a receptor, thereby altering the receptor's conformation and modifying its response to an endogenous agonist doi.orgrsc.org. While the concept of allosteric modulation is well-established for various receptor families, including G-protein-coupled receptors and ligand-gated ion channels, there are no published findings detailing this compound's role as an allosteric modulator of any known biological target doi.orgnih.govwikipedia.org.

Computational and Theoretical Chemistry Studies of Abhema

Quantum Chemical Calculations for Abhema Structure and Reactivity

Quantum chemical calculations, derived from the fundamental laws of quantum mechanics, are essential for elucidating the electronic structure, stability, and reactivity of molecules wikipedia.orgnih.govarxiv.org. These methods aim to solve the electronic Schrödinger equation, providing insights into properties that are difficult or impossible to obtain experimentally wikipedia.org.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of atoms, molecules, and condensed phases creative-biostructure.comresearchgate.net. It determines the properties of a many-electron system based on the spatially dependent electron density, offering a computationally feasible approach for larger systems compared to traditional wave-function based methods creative-biostructure.comsciencesconf.org.

For a complex amphiphilic molecule like this compound, DFT calculations could provide critical insights into its electronic structure. Such studies would typically involve:

Charge Distribution: Mapping the electron density across the molecule to understand the distribution of partial charges, which is fundamental to its amphiphilic character and its interactions with polar and nonpolar environments arxiv.orgresearchgate.net.

Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict its chemical reactivity, electron transfer pathways, and potential sites for electrophilic or nucleophilic attack researchgate.netreadthedocs.io.

Electrostatic Potential (MEP): Generating molecular electrostatic potential maps to visualize regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, particularly with charged biological molecules or membranes arxiv.orgresearchgate.net.

Stability and Conformation: Optimizing the molecular geometry to identify stable conformations and their relative energies, which is vital for understanding how this compound might arrange itself in self-assembled structures like vesicles uam.es.

While specific DFT studies solely dedicated to this compound's intrinsic electronic structure are not widely documented, the application of DFT is a standard practice for characterizing the electronic properties of novel and complex organic compounds, particularly those with biological relevance researchgate.netlabmanager.comchemrxiv.org.

Ab initio methods, meaning "from first principles," are a class of quantum chemistry techniques that derive solutions directly from quantum mechanics, without empirical parameters wikipedia.org. These methods are particularly valuable for predicting energetic profiles, such as conformational energies, reaction pathways, and transition states aps.orgrsc.orglehigh.edu.

For this compound, ab initio calculations could be employed to:

Conformational Analysis: Explore the various possible three-dimensional arrangements (conformers) of this compound, especially considering its long alkyl chains and flexible allyl group. Predicting the relative energies of these conformers would help understand its structural flexibility and preferred orientations in different environments rsc.org.

Energetic Barriers: Calculate the energy barriers for internal rotations or conformational changes, which influence the dynamics and fluidity of membranes or drug delivery systems incorporating this compound wikipedia.org.

Interaction Energies: Determine the interaction energies between this compound molecules or between this compound and other components (e.g., lipids, water, drug molecules) at a fundamental level, providing insights into the driving forces behind self-assembly and encapsulation alfa-chemistry.comresearchgate.net.

The high computational cost of ab initio methods often limits their application to smaller systems or specific parts of larger molecules rsc.org. However, advancements in computational resources and methods, including hybrid quantum mechanical/molecular mechanical (QM/MM) approaches, make it increasingly feasible to apply these rigorous methods to complex systems involving molecules like this compound aps.org.

Computational chemistry can accurately predict various spectroscopic properties, aiding in the structural characterization and experimental validation of compounds creative-biostructure.comsciencesconf.orgresearchgate.netaps.orgrsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical prediction of ¹H and ¹³C NMR chemical shifts, typically using methods like Gauge-Independent Atomic Orbital (GIAO) within DFT, can assist in assigning experimental NMR signals and confirming the molecular structure of this compound creative-biostructure.comsciencesconf.orgresearchgate.net. This is particularly useful for complex molecules where experimental assignment can be challenging.

Infrared (IR) Spectroscopy: Computational IR spectra, derived from vibrational frequency calculations, can predict characteristic absorption bands corresponding to functional groups within this compound (e.g., C=O stretch from hexadecanoyloxy, C-H stretches, N-H bends if applicable) sciencesconf.org. This allows for comparison with experimental IR data for structural confirmation and analysis of intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic transitions and UV-Vis absorption spectra researchgate.netcreative-biostructure.comresearchgate.net. For this compound, TD-DFT could predict its absorption characteristics, which might be relevant if it interacts with light-sensitive cargo or if its electronic transitions are altered upon incorporation into different environments.

While specific predicted spectroscopic data for this compound were not found in the immediate search, the general utility of these computational tools for structural elucidation and understanding electronic behavior is well-established for complex organic molecules creative-biostructure.comsciencesconf.orgresearchgate.net.

Ab Initio Methods for Predicting this compound's Energetic Profiles

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques are crucial for understanding the behavior of molecules in complex environments, such as biological systems, and for predicting their interactions with other molecules nih.gov.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., a protein or nucleic acid) when they bind to form a stable complex researchgate.netfrontiersin.orgresearchgate.net. Virtual screening, often coupled with molecular docking, allows for the rapid computational evaluation of large libraries of compounds against a target frontiersin.orgresearchgate.netutwente.nl.

Given this compound's role in drug delivery and gene therapy, molecular docking could be hypothetically applied in several ways:

Ligand Binding: Predicting how this compound or its derivatives might interact with specific proteins involved in cellular uptake, membrane fusion, or endosomal escape, which are critical steps in drug and gene delivery researchgate.netnih.gov.

Cargo Encapsulation: Investigating the potential binding sites and interaction affinities between this compound and various therapeutic cargo molecules (e.g., small drugs, peptides, nucleic acids) to optimize encapsulation efficiency and stability within nanoparticles.

Membrane Interaction: Although not a typical "binding site" in the enzymatic sense, docking could provide initial insights into how the hydrophilic headgroup and hydrophobic tails of this compound interact with different regions of a lipid bilayer or cell membrane.

While direct studies of this compound as a ligand in molecular docking scenarios were not identified, the methodology is highly relevant to its proposed biological applications researchgate.netfrontiersin.orgutwente.nl.

Molecular Dynamics (MD) simulations model the time-dependent behavior of atoms and molecules by calculating the forces acting on them and integrating their equations of motion nih.govfrontiersin.org. This provides a dynamic view of molecular interactions, conformational changes, and self-assembly processes.

MD simulations have been applied to systems containing this compound Br, particularly in the context of vesicle formation and interactions. For instance, studies have utilized molecular dynamics simulations to gain insights into the orientation and location preferences of membrane probes, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), within lipid bilayers composed of or influenced by N-allylbis[2-(hexadecanoyloxy)ethyl]methylammonium bromide (this compound Br) researchgate.netnih.gov. These simulations help understand how this compound, as a component of a lipid bilayer, influences the structural and dynamic properties of the membrane, including its fluidity and phase transitions researchgate.net.

For this compound, MD simulations are particularly powerful for:

Membrane Interactions: Simulating the self-assembly of this compound into vesicles or nanoparticles, and its dynamic interactions with biological membranes. This includes understanding how this compound inserts into, traverses, or disrupts lipid bilayers, which is crucial for its function in drug delivery researchgate.netnih.gov.

Conformational Dynamics: Observing the flexibility and conformational changes of this compound within a dynamic environment, such as a lipid bilayer or in solution, which can influence its packing and interaction with other molecules.

Encapsulation and Release: Modeling the encapsulation of therapeutic cargo within this compound-containing nanoparticles and simulating the release mechanisms under various conditions, providing insights into stability and controlled release researchgate.net.

Protein-Abhema Interactions: If this compound interacts with specific proteins (e.g., for targeted delivery), MD simulations can provide detailed atomic-level descriptions of these interactions, including binding stability, conformational changes upon binding, and the role of solvent.

The application of molecular dynamics to systems involving this compound is crucial for understanding its behavior at the molecular level, especially given its role in forming complex supramolecular structures for biomedical applications researchgate.net.

Table 1: Key Properties of this compound (N-Allylbis(2-(hexadecanoyloxy)ethyl)methylammonium bromide)

PropertyValueSource
Common Name This compound researchgate.net
Full Chemical Name N-Allylbis(2-(hexadecanoyloxy)ethyl)methylammonium bromide researchgate.netchemicalregister.com
CAS Registry Number 84454-87-5 chemicalregister.com
Molecular Formula C40H78BrNO4 chemicalregister.com
Molecular Weight 716.955620 g/mol chemicalregister.com
Chemical Nature Quaternary Ammonium (B1175870) Compound researchgate.net
Key Property Amphiphilic researchgate.net
Primary Applications Drug delivery, Gene therapy, Vesicle formation researchgate.net

Table 2: Potential Computational Studies and Expected Insights for this compound

Computational MethodExpected Insights for this compound
Density Functional Theory (DFT) Elucidation of electronic structure, charge distribution, and frontier molecular orbitals (HOMO/LUMO) to understand its amphiphilic behavior and reactivity. Prediction of molecular electrostatic potential for interaction site identification.
Ab Initio Methods Detailed conformational analysis to identify stable geometries and their relative energies. Calculation of energetic barriers for internal rotations, influencing flexibility. Determination of fundamental interaction energies with other molecules (e.g., lipids, water).
Theoretical Spectroscopy Prediction of ¹H and ¹³C NMR chemical shifts for structural confirmation and experimental data assignment. Simulation of IR spectra to identify functional groups and study vibrational modes. Prediction of UV-Vis absorption characteristics for electronic transitions.
Molecular Docking Prediction of binding affinities and optimal orientations of this compound with potential biological targets (e.g., proteins involved in cellular uptake) or therapeutic cargo molecules. Identification of key interaction residues for rational design.
Molecular Dynamics (MD) Simulations Dynamic insights into this compound's self-assembly into vesicles, its behavior within lipid bilayers, and its interactions with membrane components over time. Understanding membrane fluidity, stability of this compound-containing nanoparticles, and mechanisms of cargo encapsulation and release.

Structure Activity Relationship Sar Elucidation of Abhema Analogues

Development of Predictive Models for this compound's SAR

The development of predictive models for this compound's SAR involves a systematic approach that combines empirical observations with advanced computational methodologies. These models aim to quantitatively describe how structural modifications to the this compound scaffold influence its biological or physicochemical activities, such as membrane interaction affinity or nucleic acid binding efficiency, which are crucial for its function in drug delivery systems ontosight.ai. Such models enable the prediction of activity for un-synthesized compounds, thereby streamlining the lead optimization process patsnap.com.

Integration of Experimental and Computational SAR Data for this compound

A robust predictive SAR model for this compound necessitates the seamless integration of both experimentally derived activity data and computationally generated molecular descriptors. Experimental data for this compound analogues typically involve synthesizing a series of compounds with targeted structural variations and then assessing their relevant activities through in vitro assays. For instance, membrane interaction affinity could be quantified via techniques like fluorescence quenching or liposome (B1194612) binding assays, while nucleic acid binding efficiency might be determined through gel retardation assays or isothermal titration calorimetry.

Concurrently, computational methods are employed to characterize the structural and physicochemical properties of this compound and its analogues. These descriptors can include, but are not limited to, molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of rotatable bonds, hydrogen bond donors/acceptors, and various molecular fingerprints or pharmacophore features patsnap.comsolubilityofthings.com. Molecular docking simulations and molecular dynamics (MD) simulations can further provide insights into the potential binding modes and interactions of this compound derivatives with target biomolecules or membrane components nih.gov.

The integration process involves mapping the experimental activity data to the corresponding computational descriptors for each this compound analogue. This combined dataset forms the basis for building SAR models. For example, a dataset might include a series of this compound analogues where the length or saturation of the hexadecanoyloxy chains is varied, or the nature of the allyl group is modified, and their measured membrane interaction affinities.

Table 1: Hypothetical Experimental and Computational Data for this compound Analogues and Membrane Interaction Affinity

This compound AnalogueStructural ModificationExperimental Membrane Interaction Affinity (IC50, µM)Calculated LogPCalculated TPSA (Ų)Number of Hexadecanoyloxy Chains
This compound-001Parent Compound1.215.858.22
This compound-002Shorter Alkyl Chain4.513.158.22
This compound-003Longer Alkyl Chain0.817.558.22
This compound-004Saturated Alkyl Chains2.116.058.22
This compound-005Propyl instead of Allyl1.515.658.22

This integrated dataset allows researchers to identify correlations between specific structural features (e.g., alkyl chain length, presence of unsaturation, nature of the quaternary ammonium (B1175870) head group) and the observed activity. For instance, a longer alkyl chain in this compound-003 might correlate with increased membrane interaction affinity due to enhanced hydrophobic interactions, while a shorter chain in this compound-002 might lead to reduced affinity. This comprehensive data integration is fundamental for the subsequent application of data mining and machine learning techniques creative-proteomics.com.

Data Mining and Machine Learning Approaches for this compound SAR

Data mining and machine learning (ML) approaches have revolutionized SAR analysis by enabling the identification of complex, non-linear relationships within large datasets, which might be difficult to discern through traditional statistical methods patsnap.comsurrey.ac.uk. For this compound's SAR, these techniques are employed to build robust predictive models from the integrated experimental and computational data.

Commonly applied machine learning algorithms for SAR modeling include:

Quantitative Structure-Activity Relationship (QSAR) Models: These statistical models establish mathematical relationships between molecular descriptors and biological activity. Linear regression, Partial Least Squares (PLS), and Principal Component Analysis (PCA) are often used to build QSAR models patsnap.com.

Decision Trees and Random Forests: These ensemble methods can handle complex, non-linear relationships and provide insights into the importance of different molecular features mdpi.com.

Support Vector Machines (SVMs): SVMs are powerful for classification and regression tasks, capable of finding optimal hyperplanes to separate data points or predict continuous values nih.gov.

Neural Networks (NNs) and Deep Learning (DL): These advanced algorithms, particularly deep learning architectures like Long Short-Term Memory (LSTM) or Convolutional Neural Networks (CNN), can capture intricate patterns and dependencies in high-dimensional data, making them suitable for complex SAR problems plos.org.

The process typically involves:

Feature Selection: Identifying the most relevant molecular descriptors that significantly influence this compound's activity. This step reduces dimensionality and improves model interpretability and performance mdpi.com.

Model Training: Using a portion of the integrated dataset (training set) to train the chosen ML algorithm. The algorithm learns the patterns and relationships between the structural descriptors and the observed activity.

Model Validation: Evaluating the trained model's predictive accuracy and robustness using an independent dataset (test set) that was not used during training. Metrics such as R-squared (for regression), accuracy, precision, recall, and F1-score (for classification) are commonly used mdpi.com. Cross-validation techniques are also employed to ensure generalizability creative-proteomics.com.

Interpretation and Knowledge Mining: Beyond prediction, data mining techniques can be used to extract interpretable rules or patterns from the trained models, providing valuable insights into the underlying SAR of this compound surrey.ac.ukresearchgate.net. This can help in understanding which specific structural features (e.g., the length of the hexadecanoyloxy chains, the nature of the quaternary ammonium head group, or the allyl moiety) contribute positively or negatively to the desired activity. For instance, a Random Forest model might reveal that a certain range of LogP values is optimal for membrane interaction, or that the presence of unsaturation in the allyl group significantly enhances nucleic acid binding.

Table 2: Hypothetical Predictive Model Performance Metrics for this compound SAR

Model TypeTraining R²Test R²RMSE (Test Set)Key Features Identified (Example)
QSAR (PLS)0.780.650.92LogP, TPSA, Number of Hydrophobic Atoms
Random Forest0.950.880.41Alkyl Chain Length, Quaternary Nitrogen Substituents, LogP
SVM (Regression)0.900.810.63Specific Molecular Fingerprints, TPSA, Number of Rotatable Bonds

The application of these advanced computational tools allows for the rapid exploration of the chemical space around this compound, facilitating the identification of promising analogues for further experimental validation and optimization. This iterative process, driven by predictive models, significantly accelerates the discovery and development of this compound-based compounds for targeted biomedical applications solubilityofthings.comcreative-proteomics.com.

Advanced Methodologies for Abhema Research

High-Throughput and High-Content Screening Approaches for Abhema Studies

High-throughput screening (HTS) and high-content screening (HCS) are powerful tools for rapidly evaluating the biological effects of large compound libraries, offering significant advantages in terms of efficiency and cost-effectiveness. The application of these screening methodologies to this compound and its derivatives can accelerate the discovery and optimization of formulations for various applications, such as lipid nanoparticles (LNPs). nih.govrsc.org

Miniaturized assay development is fundamental to HTS, allowing for the testing of vast numbers of compounds or formulations in a time- and cost-efficient manner. For this compound, particularly in its role as a component of lipid nanoparticles for drug or gene delivery, miniaturized assays are critical for screening different formulations, lipid ratios, and encapsulation efficiencies. This involves designing assays in microtiter plates (e.g., 96-well, 384-well, or 1536-well formats) to assess various parameters such as cellular uptake, endosomal escape, and payload delivery efficiency. The development of automated liquid handling systems has facilitated the precise mixing and reproducible preparation of LNP formulations, enabling direct comparisons of hundreds to thousands of novel LNP compositions. nih.govrsc.org This approach allows for rapid identification of optimal this compound-containing formulations that exhibit desired biological functions.

Miniaturized Assay Development for this compound Libraries

Advanced Spectroscopic and Chromatographic Techniques for this compound Research

Advanced spectroscopic and chromatographic techniques are essential for the detailed chemical characterization of this compound, including its identification, quantification, purity assessment, and the study of its interactions with biological systems.

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the mechanistic metabolite profiling of this compound. Given this compound's relatively high molecular weight and non-volatile nature, LC-MS/MS is the preferred method for its analysis and the detection of its potential metabolites or degradation products in biological matrices. nih.govwashington.eduacs.orgnih.govrsc.orgacs.orgresearchgate.net

LC-MS/MS offers superior sensitivity and selectivity, allowing for the identification and quantification of this compound and its derivatives even at very low concentrations. The chromatographic separation (LC) resolves complex mixtures, while the tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, enabling unequivocal identification. nih.govwashington.eduresearchgate.net This is crucial for understanding how this compound is processed in biological systems, identifying potential metabolic pathways (e.g., hydrolysis of ester bonds, oxidation of alkyl chains), and characterizing any xenobiotic metabolism that may occur. washington.eduacs.orgnih.gov Studies on other quaternary ammonium (B1175870) compounds (QACs) have demonstrated the effectiveness of LC-MS/MS in detecting parent compounds and their ω-hydroxy and ω-carboxylic acid metabolites in human samples, highlighting the applicability of these methods to this compound. nih.govacs.orgnih.gov

An example of typical performance criteria for LC-MS/MS methods applied to quaternary ammonium compounds can be seen in the table below, illustrating high sensitivity and reproducibility.

Analyte TypeMethod Limits of Detection (MLODs)Method Limits of Quantification (MLOQs)Recoveries (at 1, 5, 20 ng/mL)Intra-day VariationInter-day Variation
QACs0.002–0.42 ng/mL0.006–1.40 ng/mL61–129%0.22–17.4%0.35–17.3%

Table 1: Representative Performance Criteria for LC-MS/MS Analysis of Quaternary Ammonium Compounds in Biological Samples. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure, dynamics, and interactions of molecules in solution and solid states. nih.govmdpi.com For this compound, advanced NMR techniques can provide detailed insights into its interactions with various biomolecules, such as lipids (e.g., in cell membranes or lipid nanoparticles) and nucleic acids (e.g., in gene delivery applications). nih.govresearchgate.netrsc.orgresearchgate.net

Solution-state NMR, including 1D (e.g., 1H, 13C) and 2D experiments (e.g., COSY, TOCSY, HSQC, HMBC, NOESY, ROESY), can elucidate the binding sites and conformational changes of this compound upon interaction with biomolecules. Diffusion-ordered spectroscopy (DOSY) NMR can be used to determine the hydrodynamic size of this compound and its complexes, providing information on aggregation or binding-induced size changes. Ligand-observed NMR techniques, such as saturation transfer difference (STD) NMR, can identify specific protons on this compound that are in close contact with a binding partner, revealing detailed interaction interfaces.

Solid-state NMR (SS-NMR) is particularly valuable for studying this compound when it is incorporated into membrane models (e.g., liposomes, oriented bilayers) or lipid nanoparticles, mimicking its environment in biological systems. nih.govresearchgate.netrsc.orgresearchgate.net SS-NMR can provide information on the insertion, location, and orientation of this compound within lipid bilayers, as well as its effects on lipid dynamics and membrane integrity. nih.govresearchgate.net For instance, 31P NMR can give insights into the dynamics of lipid head groups, while 2H NMR on deuterated lipids can reveal details about the hydrophobic core dynamics, both of which can be perturbed by the presence of amphiphilic compounds like this compound. nih.govresearchgate.net

Chiroptical spectroscopies, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential absorption or rotation of left and right circularly polarized light by chiral molecules. acs.orgcas.cz While the base structure of this compound, N-Allylbis(2-(hexadecanoyloxy)ethyl)methylammonium, does not inherently possess a chiral center at the quaternary nitrogen, chiroptical methods can still be highly relevant for its study.

These techniques can be employed to investigate:

Induced Chirality: If this compound interacts with chiral biomolecules (e.g., proteins, DNA, or phospholipids (B1166683) in membranes) or forms chiral supramolecular assemblies (e.g., helical aggregates), it can exhibit induced CD or ORD signals. mdpi.com Monitoring these induced signals can provide information about the binding mode, stoichiometry, and conformational changes of both this compound and the interacting biomolecule. For example, CD spectroscopy has been used to monitor conformational transitions in DNA induced by polycationic amines. mdpi.com

Conformational Changes in Chiral Environments: Even if this compound itself is achiral, its conformation can be influenced by a chiral environment. CD and ORD can detect subtle conformational changes in this compound when it is embedded in or associated with chiral lipid bilayers or other chiral biological structures. acs.orgresearchgate.netnih.gov

Chiral Derivatives: If chiral derivatives of this compound are synthesized (e.g., by introducing a chiral center in one of the alkyl chains), CD and ORD would be directly applicable for determining their absolute configuration and monitoring their conformational behavior. researchgate.netnih.gov

These chiroptical techniques offer a sensitive means to probe the structural nuances and dynamic behavior of this compound, particularly in the context of its interactions within complex biological milieus.

Advanced NMR Spectroscopy for Interaction Studies of this compound with Biomolecules

Organoid and 3D Cell Culture Models in this compound Mechanistic Studies

Organoids and 3D cell cultures represent a significant leap forward in biomedical research, providing high-fidelity biological models that can recapitulate the cellular structure and function of specific organs stemcell.com. For a compound like this compound, which is explored for its potential in drug delivery systems and gene therapy huborganoids.nl, understanding its interactions within a complex tissue environment is crucial. These models facilitate a deeper understanding of how this compound behaves within a multicellular context, including its distribution, cellular uptake, and subsequent biological effects, which are often obscured in simpler 2D systems.

Development and Validation of Complex Biological Models for this compound Research

The development of robust organoid and 3D cell culture models for this compound research begins with the selection of appropriate cell sources, typically pluripotent stem cells (PSCs), such as embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), or organ-specific adult stem cells (aSCs) stemcell.commdpi.com. These stem cells are cultured in specific media containing growth factors that guide their self-organization into 3D structures that mimic the tissue of origin stemcell.com. For instance, given this compound's role in drug delivery, liver organoids derived from human PSCs or adult tissues could be particularly relevant for studying its hepatic interactions and metabolism stemcell.commdpi.com. Similarly, models of the gastrointestinal tract could be developed to assess drug uptake and metabolism mdpi.comfrontiersin.org.

Validation of these complex biological models is paramount to ensure their physiological relevance and predictive value. This involves thorough characterization of the organoids or 3D cultures to confirm that they faithfully replicate the key features of native tissues, including cell composition, spatial organization, and functional characteristics stemcell.commdpi.comfrontiersin.org. Techniques such as histological analysis, gene expression profiling (e.g., RNA-seq), and functional assays (e.g., barrier integrity, metabolic activity) are routinely employed for validation. For example, studies on liver organoids would validate the presence of diverse hepatic cell types (hepatocytes, hepatic stellate cells, Kupffer cells) and their ability to perform liver-specific functions mdpi.com.

The advantages of 3D models over 2D cultures for this compound research are significant. They provide a more accurate representation of the tissue microenvironment, including cell-cell and cell-extracellular matrix (ECM) interactions, which are critical for the cellular response to compounds the-scientist.comnih.gov. Furthermore, cells in 3D cultures often exhibit more realistic proliferation rates and gene and protein expression profiles that are more akin to those found in vivo nih.govresearchgate.net. This enhanced biological realism allows for more meaningful insights into this compound's mechanism of action.

Table 1: Characteristics of Validated Organoid Models for this compound Research

Organoid TypeCell SourceKey Morphological FeaturesFunctional Markers AssessedRelevance to this compound Studies
Liver OrganoidshPSCs/Adult Liver BiopsiesBile canaliculi formation, multi-cellular spheroidsAlbumin secretion, CYP450 activity, lipid metabolism gene expressionDrug metabolism, hepatotoxicity, systemic drug delivery
Intestinal OrganoidsAdult Intestinal Stem CellsCrypt-villus architecture, goblet cells, enterocytesBarrier function (TEER), nutrient transport, efflux pump activityOral drug delivery, absorption, gut microbiome interaction
Brain OrganoidshPSCsNeural rosettes, distinct cortical layers, neuronal networksSynaptic activity, neuronal differentiation markers, neurogenesisNeurological drug delivery, blood-brain barrier models

Spatial and Temporal Dynamics of this compound Action in 3D Systems

Investigating the spatial and temporal dynamics of this compound's action within 3D organoid systems provides critical insights that cannot be obtained from 2D models. These studies allow researchers to observe how this compound, or the cargo it delivers, distributes throughout the complex tissue architecture, how it is taken up by different cell types, and how its effects manifest over time biorxiv.orgresearchgate.net. The 3D environment inherently introduces gradients of oxygen, nutrients, and waste products, which can significantly influence cellular responses and drug penetration, mimicking in vivo conditions more accurately nih.govresearchgate.net.

Advanced imaging techniques are indispensable for elucidating these dynamics. Confocal microscopy, multiphoton microscopy, and light sheet microscopy enable high-resolution visualization of this compound's localization and its impact on cellular structures deep within the organoid thermofisher.comleica-microsystems.comnih.gov. For instance, fluorescently labeled this compound or its payload can be tracked in real-time to observe its diffusion, cellular internalization, and intracellular trafficking biorxiv.orgresearchgate.net. Scanning electron microscopy and transmission electron microscopy can further provide ultrastructural details of how this compound interacts with cell membranes or subcellular organelles researchgate.net. Mass spectrometry imaging (MSI) is also emerging as a powerful tool to visualize the label-free spatial distribution of this compound and its metabolites within organoids, providing insights into its pharmacokinetic properties within a 3D context frontiersin.org.

Studies employing 3D models have revealed that compound responses can differ significantly from those observed in 2D cultures. For example, cells in 3D environments may exhibit increased resistance to certain compounds due to limited diffusion through the spheroid or the presence of hypoxic regions, which can activate cell survival pathways nih.govstemcell.comresearchgate.net. Understanding these spatial and temporal variations is vital for optimizing this compound's design as a delivery agent and predicting its efficacy in vivo. Research findings might show that this compound's penetration depth and its ability to deliver genetic material vary depending on the organoid type and its density, highlighting the importance of microenvironmental factors.

Table 2: Representative Spatial and Temporal Dynamics of this compound in Organoid Models

Organoid ModelObservation ParameterKey Findings (Hypothetical)Methodologies Used
Liver OrganoidsThis compound distribution over timePreferential accumulation in peripheral hepatocyte layers within 6 hours, followed by gradual diffusion to core.Confocal Microscopy, Time-lapse imaging
Intestinal OrganoidsGene delivery efficiencyHigher gene expression observed in crypt-like domains compared to villus-like regions after 48 hours of this compound-mediated delivery.Fluorescence Microscopy, qPCR on micro-dissected regions
Brain OrganoidsThis compound uptake kineticsSlower and less uniform penetration into dense neuronal core compared to glial-rich outer layers.Multiphoton Microscopy, Quantitative image analysis

These advanced methodologies provide a more comprehensive understanding of this compound's mechanistic actions, bridging the gap between simplified in vitro assays and complex in vivo scenarios, thereby accelerating its development for therapeutic applications.

Pre Clinical Mechanistic Investigations of Abhema in Biological Systems Non Clinical Focus

In Vitro Mechanistic Studies of Abhema

Detailed in vitro mechanistic studies specifically investigating the direct effects of this compound (N-Allylbis(2-(hexadecanoyloxy)ethyl)methylammonium bromide) on cellular processes, independent of its role in drug delivery vehicles, are not available in the provided search results. Research in this area would typically involve assessing the compound's impact on various cellular functions.

This compound's Effects on Cellular Viability and Proliferation in Research Models

Information regarding this compound's direct effects on cellular viability and proliferation in various research models is not present in the provided search results. Cellular viability assays typically quantify the presence of metabolically active cells, while proliferation assays measure cell division and growth. Such studies would involve exposing different cell lines to varying concentrations of this compound and assessing metabolic activity (e.g., via WST-1 assay) or cell count over time.

Oxidative Stress and Reactive Oxygen Species (ROS) Generation by this compound

There is no information in the provided search results detailing whether this compound directly induces oxidative stress or generates reactive oxygen species (ROS) in biological systems. Oxidative stress occurs when ROS production overwhelms antioxidant defense systems, leading to cellular damage. Studies in this area would typically measure intracellular ROS levels, assess antioxidant enzyme activity, or evaluate markers of oxidative damage.

In Vivo Mechanistic Investigations of this compound in Research Models (Focus on Pathway Perturbation)

In vivo mechanistic investigations aim to understand how this compound perturbs biological pathways within a living organism, providing insights into its systemic effects and potential mechanisms of action. These studies are critical for bridging the gap between in vitro observations and potential clinical relevance.

Pharmacodynamic Marker Identification and Validation for this compound Target Engagement

Pharmacodynamic (PD) markers are measurable indicators of a drug's biological effect on its target or downstream pathways, providing evidence of target engagement. For this compound, given its membrane-interacting properties, PD markers would hypothetically reflect changes in cellular membrane integrity, lipid composition, or related signaling cascades.

Hypothetical Research Findings: In a rodent model, this compound was administered intravenously. Plasma samples were collected at various time points, and specific lipid metabolites, membrane-associated proteins, and markers of cellular stress were analyzed. A significant, dose-dependent increase in lysophosphatidylcholine (B164491) (LPC) levels in plasma was observed, suggesting alterations in membrane phospholipid metabolism. Concurrently, a transient upregulation of heat shock protein 70 (HSP70) in liver tissue, a marker of cellular stress response, was noted, indicating potential membrane-related stress at higher doses. These findings suggest that plasma LPC could serve as a pharmacodynamic marker for this compound's interaction with cellular membranes, while tissue HSP70 levels could indicate the extent of cellular perturbation.

Table 2: Hypothetical Pharmacodynamic Markers of this compound Target Engagement in Rodents

This compound Dose (mg/kg, IV)Plasma Lysophosphatidylcholine (µM) (24h post-dose)Liver HSP70 Expression (Relative Units) (24h post-dose)
0 (Vehicle)1.2 ± 0.11.0 ± 0.1
0.11.5 ± 0.21.2 ± 0.1
0.52.8 ± 0.31.8 ± 0.2
2.05.1 ± 0.53.5 ± 0.4

Note: Data presented are hypothetical and illustrative.

Mechanistic Biomarker Discovery for this compound Activity

Mechanistic biomarkers provide insights into the underlying biological processes modulated by a compound's activity. Discovery efforts often involve omics technologies (e.g., proteomics, transcriptomics, metabolomics) to identify broad changes in biological systems.

Hypothetical Research Findings: Transcriptomic analysis of liver and kidney tissues from this compound-treated animals revealed significant changes in gene expression profiles. Specifically, genes involved in lipid synthesis and transport (e.g., SREBP-1c, ABCA1) were differentially regulated. In the liver, a dose-dependent decrease in the expression of genes associated with cholesterol efflux was observed, while in the kidney, an increase in genes related to cellular repair mechanisms (e.g., HMOX1) was noted. These transcriptional changes suggest this compound's influence on lipid homeostasis and induction of cellular protective responses, providing potential mechanistic biomarkers for its activity.

Table 3: Hypothetical Mechanistic Biomarkers of this compound Activity (Gene Expression Fold Change vs. Vehicle)

GeneTissueThis compound Dose (mg/kg, IV)Fold Change (vs. Vehicle)p-value
SREBP-1cLiver0.10.950.45
SREBP-1cLiver0.50.780.03
SREBP-1cLiver2.00.52<0.001
ABCA1Liver0.10.980.70
ABCA1Liver0.50.850.08
ABCA1Liver2.00.65<0.005
HMOX1Kidney0.11.050.60
HMOX1Kidney0.51.300.02
HMOX1Kidney2.02.10<0.001

Note: Data presented are hypothetical and illustrative.

Dose-Dependent Mechanistic Responses of this compound in Animal Models

Establishing dose-dependent mechanistic responses in animal models is fundamental for understanding the relationship between this compound exposure and its biological effects. This allows for the characterization of a dose-response curve for the identified PD and mechanistic biomarkers.

Hypothetical Research Findings: A comprehensive dose-response study in Sprague-Dawley rats, utilizing the previously identified PD and mechanistic biomarkers, demonstrated a clear relationship between this compound dose and the magnitude of biological response. The increase in plasma LPC levels and liver HSP70 expression showed a sigmoidal dose-response curve, with a half-maximal effective dose (ED50) for LPC elevation estimated at 0.7 mg/kg and for HSP70 induction at 1.1 mg/kg. Similarly, the changes in SREBP-1c and HMOX1 gene expression exhibited dose-dependent alterations, with maximal effects observed at 2.0 mg/kg. These findings confirm that this compound's mechanistic effects are dose-dependent, providing crucial information for understanding its pharmacological profile.

Table 4: Hypothetical Dose-Dependent Mechanistic Responses of this compound in Rats (Mean ± SD)

This compound Dose (mg/kg, IV)Plasma LPC (µM)Liver HSP70 (Relative Units)Liver SREBP-1c (Fold Change)Kidney HMOX1 (Fold Change)
0 (Vehicle)1.2 ± 0.11.0 ± 0.11.00 ± 0.051.00 ± 0.05
0.11.5 ± 0.21.2 ± 0.10.95 ± 0.041.05 ± 0.03
0.32.0 ± 0.31.5 ± 0.20.88 ± 0.061.15 ± 0.05
0.72.8 ± 0.41.8 ± 0.30.75 ± 0.071.30 ± 0.06
1.03.5 ± 0.52.2 ± 0.30.68 ± 0.081.50 ± 0.07
2.05.1 ± 0.63.5 ± 0.50.52 ± 0.092.10 ± 0.10

Note: Data presented are hypothetical and illustrative.

This compound's Biochemical Interactions with Endogenous Systems

Influence of this compound on Endogenous Metabolite Profiles

Metabolomic profiling allows for the comprehensive analysis of small molecule metabolites present in biological samples, providing a snapshot of the metabolic state and how it is perturbed by a compound.

Hypothetical Research Findings: Untargeted metabolomic analysis of plasma and liver tissue samples from this compound-treated mice revealed significant alterations in several endogenous metabolite pathways. In plasma, a notable increase in several long-chain fatty acids (e.g., palmitic acid, stearic acid) and a decrease in certain phospholipids (B1166683) (e.g., phosphatidylcholines with specific acyl chains) were observed. In liver tissue, a shift towards increased triglyceride synthesis and a reduction in carnitine-acylcarnitine ratios were detected, suggesting potential impacts on fatty acid oxidation and energy metabolism. These changes are consistent with this compound's proposed membrane-interacting properties, potentially leading to altered lipid trafficking and cellular energy dynamics.

Table 5: Hypothetical Influence of this compound on Endogenous Metabolite Profiles in Mice (Fold Change vs. Vehicle)

Metabolite ClassMetaboliteSample TypeThis compound Dose (mg/kg, IV)Fold Change (vs. Vehicle)p-value
Fatty AcidsPalmitic AcidPlasma2.01.8 ± 0.2<0.001
Fatty AcidsStearic AcidPlasma2.01.6 ± 0.1<0.005
PhospholipidsPC(16:0/18:1)Plasma2.00.7 ± 0.10.01
LipidsTriglyceride (Total)Liver2.01.5 ± 0.2<0.001
Amino AcidsCarnitineLiver2.00.8 ± 0.10.03
Amino AcidsAcetylcarnitineLiver2.00.6 ± 0.10.008

Note: Data presented are hypothetical and illustrative.

Interaction of this compound with Membrane Components and Cellular Organelles

Pre-clinical investigations into this compound's mechanistic interactions in biological systems have primarily focused on its capacity to interact with and form membrane structures, which is crucial for its proposed applications in drug delivery and gene therapy.

Interaction with Membrane Components: this compound's amphiphilic character allows it to readily associate with lipid bilayers, which are the fundamental components of biological membranes. This interaction is driven by the compound's dual nature, where its hydrophobic chains can embed within the lipid tails of the membrane, while its charged hydrophilic head group interacts with the polar head groups at the membrane surface.

A key aspect of this compound's membrane interaction is its ability to form vesicles, which are spherical bilayer structures composed of amphiphilic molecules. mdpi.commdpi.com These vesicles serve as model systems for biological membranes and are utilized in various biomedical applications, including the encapsulation and delivery of therapeutic agents. mdpi.com Studies have investigated the incorporation of enzymes, such as Candida cylindracea lipase (B570770) (CCL), into this compound bromide vesicles. It was observed that the presence of this compound, whether as a monomolecular dispersed solution or as non-polymerized and polymerized vesicles, influenced the enzymatic activity of the incorporated lipase. mdpi.commdpi.com This suggests that this compound's interaction with the vesicular membrane environment can modulate the function of encapsulated biomolecules. The phase transition of vesicles composed of non-polymerized and polymerized this compound bromide has also been determined, indicating its influence on the physical properties and stability of these membrane mimics. wikipedia.org

While this compound's general interaction with lipid bilayers through vesicle formation and its amphiphilic properties are established, detailed research findings specifically delineating its direct interaction with individual membrane components, such as particular lipid types (e.g., cholesterol, specific phospholipids) or specific membrane proteins, are not extensively documented in the available pre-clinical literature. The current understanding emphasizes its role in structuring membrane-like environments rather than specific molecular-level binding to isolated membrane constituents.

Interaction with Cellular Organelles: this compound has been explored in the context of nano-sized drug delivery systems, which often aim for intracellular delivery and interaction with various cellular organelles. The general mechanisms by which nanoparticles and drug delivery systems interact with and are taken up by cells, and subsequently localized to organelles, involve processes such as endocytosis (including clathrin-mediated, caveolin-mediated, phagocytosis, and macropinocytosis) or passive diffusion across the plasma membrane. rsc.orgnih.govuniroma1.itnih.gov Once inside the cell, the intracellular trafficking and ultimate localization to specific organelles (e.g., mitochondria, endoplasmic reticulum, lysosomes, nucleus) are influenced by the physicochemical properties of the delivery system and the presence of targeting moieties. mdpi.comresearchgate.netrsc.orgfrontiersin.orgrsc.org

Emerging Research Directions and Future Perspectives for Abhema Studies

Nanotechnology and Delivery Systems for this compound Research (Focused on Research Tools)

The unique amphiphilic nature of this compound positions it as a valuable component in the field of nanotechnology, particularly for developing advanced research tools for biological studies. Its capacity to self-assemble into structured entities facilitates its application in sophisticated delivery and imaging systems.

Nanocarrier-Enabled this compound Delivery for Cellular and In Vivo Mechanistic Studies (e.g., targeted delivery to research cells)

This compound's amphiphilic characteristics are instrumental in its role as a building block for nanocarriers, such as liposomes and lipid nanoparticles ontosight.ai. These nanocarriers are crucial research tools for understanding the mechanistic pathways of various therapeutic agents at cellular and in vivo levels. This compound-containing nanocarriers have been investigated for their potential in gene therapy and the delivery of therapeutic nucleic acids, owing to their ability to form stable complexes with these biomolecules and their favorable biocompatibility ontosight.ai. Beyond nucleic acids, these systems are also explored for the encapsulation and delivery of small molecule drugs, proteins, and other bioactive compounds, providing a versatile platform for experimental studies ontosight.ai.

The cellular uptake of nanocarriers, including those incorporating this compound, primarily occurs through energy-dependent endocytosis, which can be further categorized into phagocytosis, pinocytosis (macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis), and clathrin- and caveolae-independent endocytosis mdpi.comnih.gov. The physicochemical properties of nanocarriers, such as size, surface charge, and surface modifications, significantly influence their internalization mechanisms and subsequent intracellular trafficking mdpi.comnih.gov. For targeted delivery to specific research cells or tissues, nanocarriers can be decorated with targeting ligands, which are molecules designed to recognize particular biological targets nih.govnih.gov. This "molecular addressing" strategy aims to promote the internalization of nanocarriers through specific receptor-mediated pathways, thereby enhancing the precision of mechanistic studies in complex biological environments nih.gov. For instance, cell membrane-derived nanocarriers, which can be engineered with specific markers, offer enhanced bio-interfacial capabilities and prolonged circulation times, facilitating targeted delivery in various disease models for research purposes frontiersin.org.

This compound-Conjugated Nanoprobes for Imaging and Tracking Biological Interactions

While direct specific research findings on "this compound-conjugated nanoprobes" are not extensively detailed, the fundamental properties of this compound as a component in lipid nanoparticles suggest its potential utility in developing nanoprobes for imaging and tracking biological interactions. Nanoprobes are critical tools in molecular imaging, providing functional and molecular information at the cellular or subcellular level in living organisms non-invasively nih.govrsc.org. These activatable nanoprobes are designed to react to surrounding physiological environments or specific biomarkers, enhancing the specificity, sensitivity, and efficacy of molecular imaging in research nih.gov.

Nanoparticles, including those formed with components like this compound, can be engineered and modified with various imaging agents, such as fluorescent dyes, quantum dots, or magnetic resonance contrast agents, to serve as nanoprobes nih.govd-nb.infod-nb.info. For example, near-infrared (NIR) nanoprobes are increasingly utilized due to their high tissue penetration depth and reduced autofluorescence, enabling clearer visualization of biological processes d-nb.info. Imaging techniques like fluorescence microscopy are widely employed to analyze the translocation and interactions of nanoparticles across biological barriers in vitro, allowing researchers to elucidate the dynamic interactions and identify key physicochemical features necessary for effective biological tracking nih.gov. The development of such this compound-containing or this compound-derived nanoprobes could offer new avenues for real-time visualization and tracking of cellular uptake, intracellular fate, and distribution of experimental compounds or gene delivery vectors in mechanistic studies.

Ethical Considerations in this compound Pre-clinical Research (e.g., animal welfare in mechanistic studies, data integrity)

Ethical considerations are paramount in all stages of preclinical research involving chemical compounds like this compound, particularly concerning animal welfare and data integrity. Upholding these principles ensures the scientific rigor, reproducibility, and trustworthiness of research findings.

Animal Welfare in Mechanistic Studies

Preclinical mechanistic studies often involve the use of animal models to evaluate the biological effects and pathways of compounds like this compound before human trials lindushealth.comnih.gov. Ethical guidelines for animal experimentation are centered on the "3Rs" principles: Reduction, Refinement, and Replacement nih.gov.

Reduction aims to minimize the number of animals used while still achieving statistically significant and reliable results nih.gov. Researchers must justify the sample size and ensure that studies are designed efficiently to yield useful data nih.govnih.gov.

Refinement focuses on minimizing pain, suffering, and distress for the animals involved lindushealth.comnih.gov. This includes providing comfortable living conditions, proper nutrition, access to veterinary care, and employing methods that alleviate discomfort during procedures lindushealth.com. All personnel handling animals must be adequately trained nih.gov.

Replacement encourages the use of non-animal alternatives whenever possible, such as in vitro models, computational simulations, or cell-based assays, especially for initial screening or mechanistic investigations nih.gov.

Beyond the 3Rs, a clear rationale for animal use is essential, with a reasonable expectation of generating valuable data nih.gov. The benefits of the research must outweigh the potential harms to the animals, a basic tenet of all ethics codes nih.gov. Poor animal care can compromise experimental outcomes, underscoring the scientific as well as ethical importance of humane treatment nih.gov.

Data Integrity

Data integrity in preclinical research, including studies on this compound, refers to maintaining the accuracy, consistency, completeness, and reliability of data throughout its entire lifecycle, from collection to analysis and storage minervaresearchsolutions.commeegle.comiassistquarterly.com. It ensures that the data collected is unchanged, honest, and accurately represents the real-world situation it is intended to reflect minervaresearchsolutions.com.

Accuracy: Ensuring data is free from errors and represents true values or observations meegle.com.

Consistency: Maintaining uniformity in data formats, structures, and definitions across datasets meegle.com.

Completeness: Guaranteeing that all necessary data points are present and accounted for meegle.com.

Reliability: Ensuring data can be reproduced and verified by others meegle.comiassistquarterly.com.

To uphold data integrity, researchers should implement practices such as using standardized data collection methods, selecting appropriate software and technologies for data management, employing automated validation processes to detect errors, and maintaining detailed records of methodologies and data sources meegle.comiassistquarterly.com. Secure storage, including encryption and access controls, is crucial to protect data from corruption, unauthorized access, or loss meegle.comiassistquarterly.com. Regular audits of datasets further ensure accuracy and consistency meegle.com. Purposeful planning for data integrity throughout the research data lifecycle, from acquisition to preservation, is essential for generating rigorous, reproducible, and reusable research outcomes iassistquarterly.comresearchgate.net.

Q & A

Q. How to synthesize and characterize novel this compound derivatives while ensuring reproducibility?

  • Methodological Answer : Use automated synthesis platforms (e.g., Chemspeed) for high-throughput parallel reactions. Characterize derivatives via LC-HRMS and 2D-NMR (HSQC, HMBC). Publish detailed synthetic protocols in supplementary materials .

Data Contradiction Analysis

Q. How to address conflicting results in this compound's cytotoxicity across cell lines?

  • Methodological Answer : Perform meta-analysis using fixed/random effects models to quantify heterogeneity. Stratify data by cell lineage (e.g., epithelial vs. hematopoietic) and culture conditions (hypoxia vs. normoxia). Report effect sizes (Cohen’s d) .

Q. What frameworks exist to interpret contradictory findings in this compound's pharmacokinetic profiles?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to simulate inter-species or inter-individual variability. Cross-validate with microdosing studies in humanized mouse models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.